

"addressing interferences in the analytical determination of chromium"

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Chromium carbonate*

Cat. No.: *B3342692*

[Get Quote](#)

Technical Support Center: Analytical Determination of Chromium

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing interferences during the analytical determination of chromium.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of interferences in chromium analysis?

A1: Interferences in chromium analysis can be broadly categorized into three types:

- **Spectral Interferences:** These occur when other elements or molecules in the sample emit light or have an atomic mass that overlaps with that of chromium. For instance, in Inductively Coupled Plasma - Mass Spectrometry (ICP-MS), polyatomic ions like $^{40}\text{Ar}^{12}\text{C}^+$ and $^{35}\text{Cl}^{16}\text{O}^1\text{H}^+$ can interfere with the measurement of the most abundant chromium isotope, $^{52}\text{Cr}^+.$ ^{[1][2]}
- **Chemical Interferences:** These are caused by chemical reactions in the plasma or flame that alter the atomization or ionization of chromium. An example is the formation of non-volatile compounds in the presence of certain matrix components.^{[3][4][5]}

- Physical Interferences: These arise from differences in the physical properties (e.g., viscosity, density) of the samples and calibration standards, which can affect sample transport and nebulization efficiency.[3][4]

Q2: Why is chromium speciation analysis important, and what are the associated challenges?

A2: Chromium exists in several oxidation states, with trivalent chromium (Cr(III)) and hexavalent chromium (Cr(VI)) being the most common in the environment.[6] Their toxicity differs significantly; Cr(VI) is highly toxic and carcinogenic, while Cr(III) is an essential nutrient in trace amounts.[7][8] Therefore, determining the concentration of each species is crucial for assessing environmental and health risks. A major challenge in speciation analysis is the potential for the conversion of Cr(III) to Cr(VI) or vice versa during sample collection, storage, and preparation.[1] For example, free chlorine in water samples can oxidize Cr(III) to Cr(VI).[1]

Q3: Can the sample collection and handling process introduce interferences?

A3: Yes, improper sample collection and handling can be a significant source of contamination and interference. For blood sample collection, using stainless steel needles should be avoided as they can release chromium and contaminate the sample.[1] It is also recommended to use acid-washed plastic tubes for blood collection to prevent trace amounts of chromium from leaching out of unwashed tubes.[1]

Q4: What is the "matrix effect" in chromium analysis?

A4: The matrix effect refers to the combined influence of all other components in a sample (the "matrix") on the measurement of the analyte (chromium). These effects can either suppress or enhance the analytical signal, leading to inaccurate results.[9] The severity of the matrix effect often depends on the concentration difference between the matrix components and the chromium being analyzed.[9]

Troubleshooting Guide

This guide addresses specific issues that may arise during chromium analysis.

Problem	Potential Cause(s)	Suggested Solution(s)	Relevant Analytical Technique(s)
Inaccurate results (falsely high or low)	Spectral Overlap: An emission wavelength from another element is interfering with the chromium signal. [3]	Select an alternative, interference-free analytical wavelength for chromium. Use inter-element correction (IEC) factors in your instrument software. [4]	ICP-OES
Polyatomic Interference: Formation of ions with the same mass-to-charge ratio as chromium isotopes (e.g., $^{40}\text{Ar}^{12}\text{C}^+$ on $^{52}\text{Cr}^+$). [1] [10]	Use a collision/reaction cell (CRC or DRC) with a gas like helium, hydrogen, or ammonia to react with and remove the interfering polyatomic ions. [1] [2] [10]	ICP-MS	
Matrix Effects: High concentrations of easily ionized elements (e.g., Na) or differences in viscosity between samples and standards. [3]	Prepare standards in a matrix that matches the sample (matrix matching). Use the standard addition method. [5] [9] Dilute the sample to reduce the concentration of interfering substances. [5]	AAS, ICP-OES, ICP-MS	
Poor recovery of Cr(VI) in paper or organic samples	Interfering Metals: Metals like iron (Fe) and copper (Cu) can react with the colorimetric reagent	Perform a liquid-liquid extraction to remove the interfering metals before the colorimetric analysis. [11]	UV-Vis Spectrophotometry

(diphenylcarbazide)

used for Cr(VI)

detection.[11]

Presence of Reductants:
Reductants in the sample (e.g., Fe²⁺) can reduce Cr(VI) to Cr(III) during the digestion process, leading to a negative bias.

Use a chemical oxidation step with an agent like potassium persulfate (K₂S₂O₈) prior to alkaline digestion to eliminate the interference from reductants.[12]

UV-Vis Spectrophotometry

Signal suppression in Flame AAS

Add a releasing agent, such as ammonium chloride (NH₄Cl) or alkali sulphates, to the sample. These agents preferentially bind with the interfering elements, allowing chromium to be atomized freely.[13]
[14]

Flame AAS

High background signal in blank samples

Contamination:
Contamination from glassware, reagents, or the instrument itself.[1]

Ensure all glassware is acid-washed. Check reagents for chromium content. Clean the instrument components, particularly the cones in ICP-MS.[16]

All techniques

Experimental Protocols

Protocol 1: Elimination of Interferences in Flame AAS using a Releasing Agent

This protocol details the use of an ammonium chloride (NH4Cl) solution to mitigate interferences from various metals in the determination of chromium by Flame Atomic Absorption Spectrometry (AAS).[\[13\]](#)

Objective: To eliminate the suppressive effects of interfering ions such as Mg, Co, Al, V, Ni, Fe, Na, or Ca.

Materials:

- Chromium standard solution (1000 mg/L)
- Interfering ion solutions (e.g., Fe, Mg, etc.)
- Nitric acid (HNO3)
- Ammonium chloride (NH4Cl)
- Hydrochloric acid (HCl)
- Deionized water

Procedure:

- Preparation of Releasing Agent Solution:
 - For mass concentration ratios of interfering elements to chromium between 10 and 30, prepare a solution containing 1% HNO3 and 2% NH4Cl.
 - For mass concentration ratios exceeding 30, prepare a solution containing 5% HCl and at least 1% NH4Cl.[\[13\]](#)
- Sample and Standard Preparation:
 - Prepare a series of chromium calibration standards.

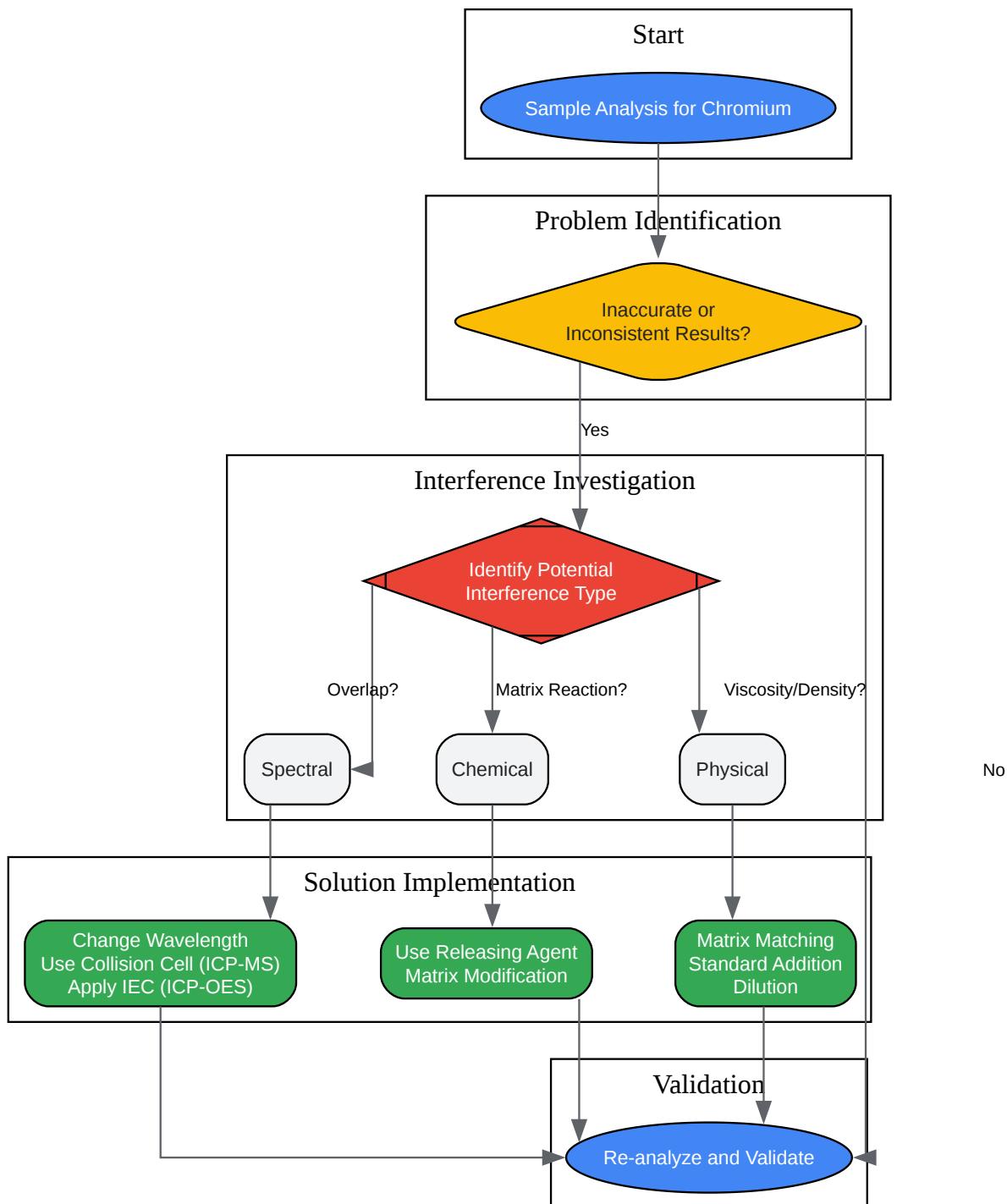
- For each standard and sample, add the appropriate releasing agent solution. For example, mix 1 mL of the sample/standard with 1 mL of the releasing agent solution.
- Instrumental Analysis:
 - Set up the Flame AAS instrument according to the manufacturer's instructions for chromium analysis.
 - Aspirate the prepared standards and samples into the air-acetylene flame.
 - Measure the absorbance and determine the chromium concentration from the calibration curve.

Protocol 2: Removal of Polyatomic Interferences in ICP-MS using a Collision/Reaction Cell

This protocol describes the use of a collision/reaction cell (CRC) with hydrogen (H₂) as a reaction gas to remove the 40Ar12C⁺ interference on 52Cr⁺.[\[10\]](#)

Objective: To accurately determine chromium concentrations in complex matrices like blood, plasma, urine, and serum by eliminating polyatomic interferences.

Materials:


- ICP-MS equipped with a collision/reaction cell
- High-purity hydrogen gas
- Chromium certified reference materials (CRMs) in relevant matrices
- Nitric acid for sample digestion

Procedure:

- Sample Preparation:
 - Digest the biological samples using a suitable acid digestion method (e.g., microwave-assisted digestion with nitric acid).

- Instrument Setup and Tuning:
 - Configure the ICP-MS to introduce hydrogen gas into the collision/reaction cell.
 - Optimize the hydrogen gas flow rate to maximize the reduction of the $40\text{Ar}12\text{C}^+$ interference while maintaining adequate sensitivity for 52Cr^+ . A recommended flow rate is 2.0 mL/min.[\[2\]](#)
- Analysis:
 - Analyze the digested samples and CRMs.
 - Monitor the signal for 52Cr^+ . The hydrogen gas will react with the $40\text{Ar}12\text{C}^+$ ions, neutralizing them or changing their mass-to-charge ratio, thus removing the interference.[\[1\]](#)
 - Quantify the chromium concentration using a calibration curve prepared from certified standards.

Visualizations

[Click to download full resolution via product page](#)

Caption: Workflow for identifying and mitigating analytical interferences.

[Click to download full resolution via product page](#)

Caption: Decision tree for troubleshooting common chromium analysis issues.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ANALYTICAL METHODS - Toxicological Profile for Chromium - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Removal of interferences in the speciation of chromium using an octopole reaction system in ion chromatography with inductively coupled plasma mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. Resolving Interferences in ICP-OES Using Inter-Element Correction [thermofisher.com]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. Chromium Speciation (Cr) |Ultra-low Detection Limits |%sitename% [brooksapplied.com]
- 7. juniperpublishers.com [juniperpublishers.com]
- 8. epa.gov [epa.gov]
- 9. mdpi.com [mdpi.com]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Understanding and eliminating the reductant interference on Chromium VI measurement with USEPA method 3060A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. hijkyyj.com [hijkyyj.com]
- 14. erepository.uonbi.ac.ke [erepository.uonbi.ac.ke]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- To cite this document: BenchChem. ["addressing interferences in the analytical determination of chromium"]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3342692#addressing-interferences-in-the-analytical-determination-of-chromium]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com